Antifungal Potency: 4-Fluorophenylhydrazone Moieties vs. Non-Fluorinated Analogs and Carbendazim
In a head-to-head study, 4-fluorophenylhydrazone derivatives exhibited highly effective and broad-spectrum in vitro inhibition against 11 phytopathogenic fungi. The EC50 values ranged from 0.870 to 3.26 μg/mL. This performance was superior to the positive control, carbendazim, in most test cases, and also exceeded the activity of the corresponding non-fluorinated phenylhydrazone analogs [1].
| Evidence Dimension | Antifungal activity (EC50) |
|---|---|
| Target Compound Data | 0.870 - 3.26 μg/mL |
| Comparator Or Baseline | Carbendazim (positive control) and non-fluorinated phenylhydrazone analogs |
| Quantified Difference | Superior to carbendazim in most cases; significantly more potent than non-fluorinated analogs. |
| Conditions | In vitro assay against 11 phytopathogenic fungi. |
Why This Matters
For procurement in antifungal research or agrochemical development, this compound's core 4-fluorophenylhydrazone moiety is quantitatively proven to confer superior efficacy over a standard commercial fungicide and non-fluorinated structures.
- [1] Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. (2024). PubMed. View Source
